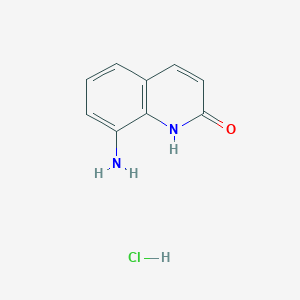

8-Amino-1,2-dihydroquinolin-2-one hydrochloride

CAS No.: 1780304-03-1

Cat. No.: VC4991798

Molecular Formula: C9H9ClN2O

Molecular Weight: 196.63

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1780304-03-1 |

|---|---|

| Molecular Formula | C9H9ClN2O |

| Molecular Weight | 196.63 |

| IUPAC Name | 8-amino-1H-quinolin-2-one;hydrochloride |

| Standard InChI | InChI=1S/C9H8N2O.ClH/c10-7-3-1-2-6-4-5-8(12)11-9(6)7;/h1-5H,10H2,(H,11,12);1H |

| Standard InChI Key | MPUSIHRAGRETNU-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C(=C1)N)NC(=O)C=C2.Cl |

Introduction

Chemical Identity and Structural Features

The molecular formula of 8-amino-1,2-dihydroquinolin-2-one hydrochloride is C₉H₁₀ClN₂O, with a molecular weight of 198.65 g/mol. The compound’s core structure consists of a quinoline ring system partially saturated at the 1,2-positions, with an exocyclic ketone at position 2 and an amino group at position 8. The hydrochloride salt enhances solubility and stability, a common modification in pharmaceutical compounds .

Physicochemical Properties

The compound’s estimated logP value, derived from analogs like 8-amino-3,4-dihydroquinolin-2(1H)-one (logP = 1.82) , suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.

Synthesis and Structural Modification

Key Synthetic Routes

The synthesis of dihydroquinolinone derivatives typically involves cyclization, hydrogenation, and functionalization steps. For example:

-

Cyclization of Aniline Derivatives: Starting with substituted anilines, cyclization via Friedländer or Pfitzinger reactions can yield the quinoline core .

-

Selective Hydrogenation: Partial hydrogenation of the quinoline ring using catalysts like palladium on carbon introduces saturation at the 1,2-positions .

-

Functionalization: Introduction of the amino group at position 8 via nitration followed by reduction, as seen in the synthesis of 8-aminoquinolines .

-

Salt Formation: Treatment with hydrochloric acid converts the free base into the hydrochloride salt .

A representative synthetic pathway is illustrated below:

Structural Analogs and Modifications

The patent AU2012311582B2 discloses numerous bicyclic dihydroquinoline-2-one derivatives with variations in substituents and saturation patterns . For instance:

-

N-[4-(1-Methyl-2-oxo-3,4-dihydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl]propanamide (VDEUDSRUMNAXJG-UHFFFAOYSA-N) highlights the incorporation of amide side chains to enhance target binding .

-

8-Amino-3,4-dihydroquinolin-2(1H)-one (CAS 81839-57-8) demonstrates the pharmacological relevance of amino-substituted dihydroquinolinones .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume